

A Technical Guide to the Natural Sources of Ampelopsin G

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ampelopsin G*

Cat. No.: *B15592986*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin G, also known as dihydromyricetin (DHM), is a flavanone, a type of flavonoid, that has garnered significant attention in the scientific community for its wide range of biological activities.^[1] It is a natural compound found in various plant species and is a key active component in several traditional herbal medicines.^[1] This technical guide provides a comprehensive overview of the primary natural sources of **Ampelopsin G**, quantitative data on its concentration in these sources, detailed experimental protocols for its extraction and quantification, and a visualization of the key signaling pathways it modulates.

Natural Sources of Ampelopsin G

Ampelopsin G is distributed across a variety of plant species. The most significant and well-documented sources are from the Ampelopsis genus, particularly Ampelopsis grossedentata, commonly known as vine tea. Other notable sources include the Japanese raisin tree (Hovenia dulcis), species of Rhododendron, and Cercidiphyllum japonicum.

Primary Natural Sources:

- Ampelopsis grossedentata (Vine Tea): Considered the most abundant natural source of **Ampelopsin G**.^[1] The leaves and stems are particularly rich in this compound.

- *Ampelopsis cantoniensis*
- *Ampelopsis japonica*
- *Ampelopsis megalophylla*
- *Hovenia dulcis*(Japanese Raisin Tree): Traditionally used in Asian medicine, the fruit and peduncles of this tree contain significant amounts of **Ampelopsin G**.
- *Rhododendron cinnabarinum*
- *Rhododendron luteum*[\[2\]](#)
- *Cercidiphyllum japonicum*
- *Cassia ferruginea*[\[3\]](#)
- Some *Pinus* and *Cedrus* species

Quantitative Data of Ampelopsin G in Natural Sources

The concentration of **Ampelopsin G** can vary significantly depending on the plant species, the part of the plant, the geographical location, and the time of harvest. The following tables summarize the quantitative data available in the literature.

Plant Species	Plant Part	Concentration of Ampelopsin G	Reference
Ampelopsis grossedentata	Leaves and Stems	30-40% (w/w)	[1]
Ampelopsis grossedentata	Leaves	21.42% of dry weight (Hunan)	[4]
Ampelopsis grossedentata	Leaves	20.17% of dry weight (Guizhou)	[4]
Ampelopsis grossedentata	Leaves	16.47% of dry weight (Guangxi)	[4]
Ampelopsis cantoniensis	Dry Herb	25.2 g per 100 g	[2]
Hovenia dulcis	Aqueous Extract	0.88 ± 0.05 mg/g	[5]
Hovenia dulcis	Semen Extract	1.08% of total flavonoids	[6]
Rhododendron luteum	Methanol Extract	4.032 ± 0.086 mg/g DE	[2]
Cassia ferruginea	Seedling Leaves	201.83 ± 4.71 mg/g	[3]
Cassia ferruginea	Adult Flowers	104.91 ± 5.09 mg/g	[3]
Cassia ferruginea	Adult Pods	52.08 ± 3.95 mg/g	[3]

Experimental Protocols

Extraction of Ampelopsin G from Ampelopsis grossedentata

Method 1: Ultrasonic-Assisted Solvent Extraction

This protocol is based on the method described by Lu, et al. (2018).[4]

- Sample Preparation: Dry the leaves of *Ampelopsis grossedentata* and grind them into a fine powder.
- Extraction:
 - Weigh 1.0 g of the powdered plant material.
 - Add 20 mL of 70% ethanol.
 - Place the mixture in an ultrasonic bath at 70°C for 40 minutes.
- Filtration and Concentration:
 - Filter the extract through a 0.45 µm organic filter.
 - Concentrate the filtrate using a rotary evaporator.
- Purification:
 - Further purify the concentrated extract using a nonionic polystyrene-divinylbenzene resin column.
- Lyophilization:
 - Freeze-dry the purified extract for three days to obtain the final product.

Method 2: Chelating Extraction Method

This novel method is based on the work of Ou, et al. (2020).[\[7\]](#)

- Sample Preparation: Grind dried *Ampelopsis grossedentata* leaves into a powder.
- Chelation and Extraction:
 - Mix the plant powder with deionized water in a 1:20 solid-liquid ratio.
 - Add a solution of $\text{ZnSO}_4 \cdot 7\text{H}_2\text{O}$ as a chelating agent. The optimal conditions are a pH of 6, an extraction temperature of 60°C, and an extraction time of 2 hours.

- During this process, **Ampelopsin G** and Zn^{2+} coordinate to form a precipitate.
- Decoupling:
 - Add EDTA-2Na to the mixture. EDTA-2Na will compete with **Ampelopsin G** to chelate with Zn^{2+} , thus releasing the **Ampelopsin G**.
- Purification:
 - The released **Ampelopsin G** can then be further purified by recrystallization. Liao et al. (2010) suggest recrystallizing eight times from hot water to obtain a purity of 98%.[\[7\]](#)

Quantification of Ampelopsin G by High-Performance Liquid Chromatography (HPLC)

This protocol is a general method based on several cited sources.[\[4\]](#)[\[8\]](#)[\[9\]](#)

- Standard Preparation:
 - Prepare a stock solution of **Ampelopsin G** standard in methanol.
 - Create a series of standard solutions of known concentrations by diluting the stock solution.
- Sample Preparation:
 - Dissolve the extracted and purified sample in methanol to a known concentration (e.g., 1 mg/mL).
 - Filter the sample solution through a 0.45 μm syringe filter before injection.
- HPLC Conditions:
 - Column: ODS C18 column (e.g., 250 mm x 4.6 mm, 5 μm).[\[8\]](#)[\[9\]](#)
 - Mobile Phase: A mixture of methanol, water, and phosphoric acid (25:75:0.1, v/v/v).[\[8\]](#) An alternative is a gradient elution with acetonitrile and 0.1% phosphoric acid.[\[9\]](#)

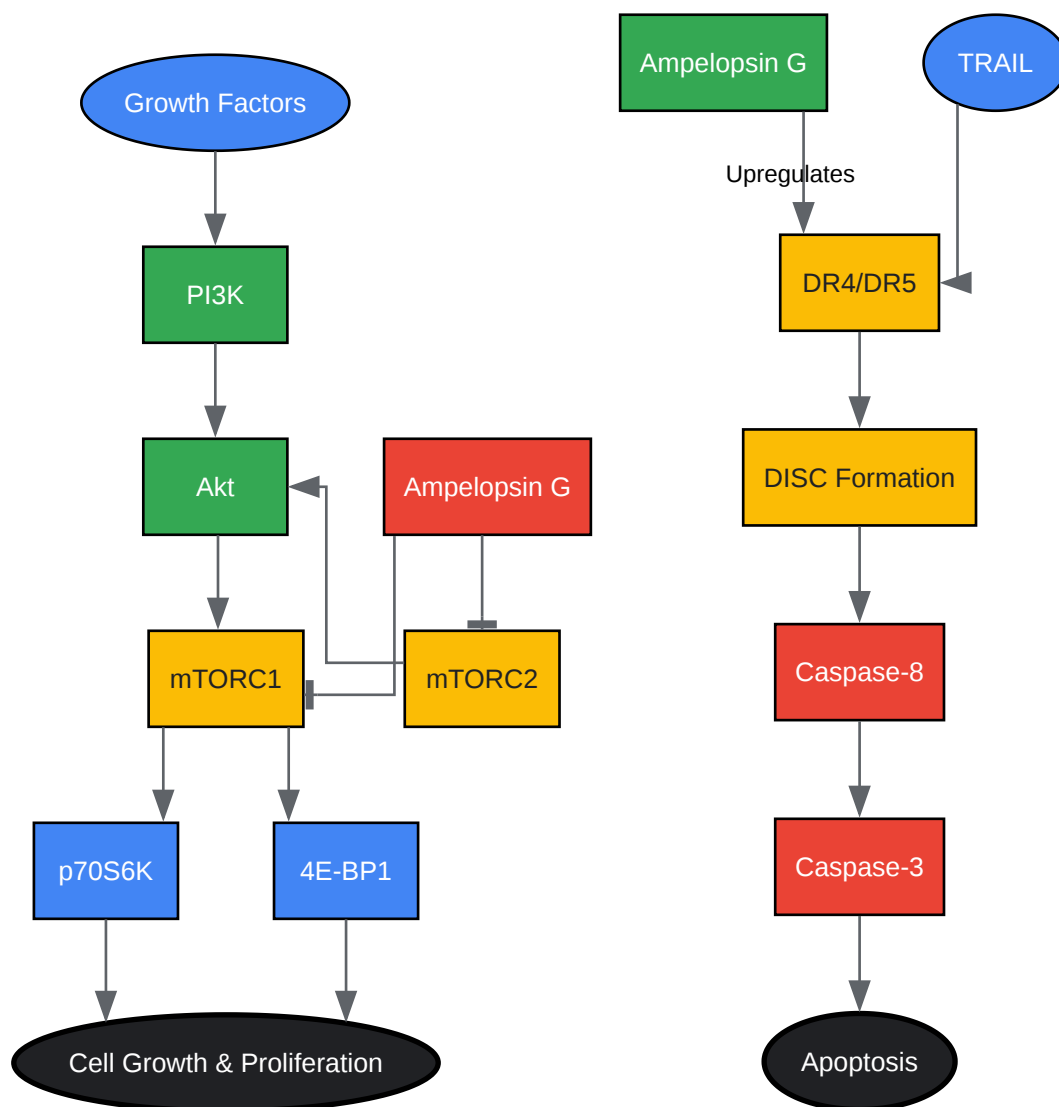
- Flow Rate: 1.0 mL/min.[8][9]
- Detection Wavelength: 289 nm or 292 nm.[8][9]
- Injection Volume: 10-20 μ L.
- Quantification:
 - Generate a calibration curve by plotting the peak area of the standard solutions against their concentrations.
 - Determine the concentration of **Ampelopsin G** in the sample by comparing its peak area to the calibration curve.

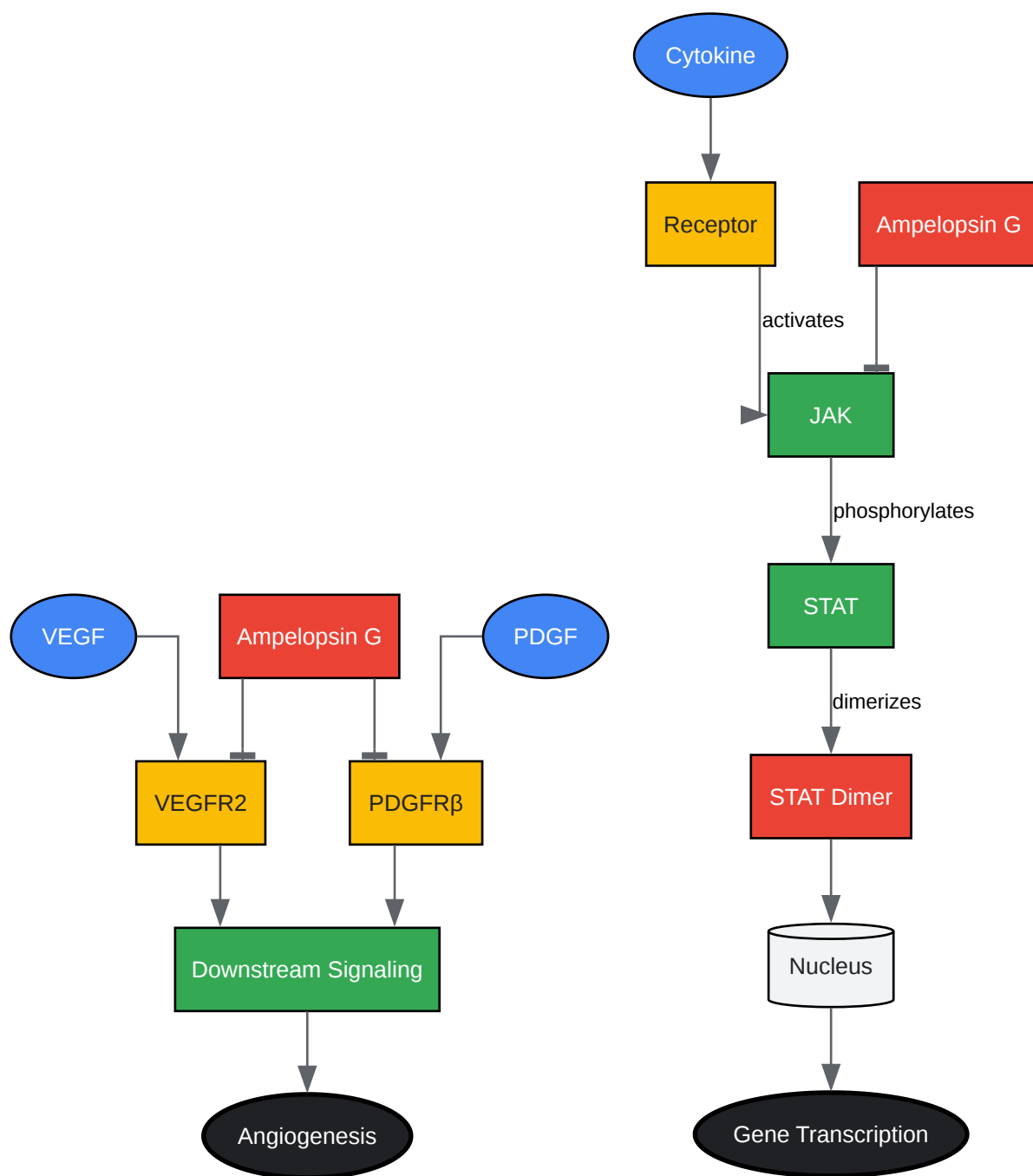
Signaling Pathways Modulated by Ampelopsin G

Ampelopsin G has been shown to modulate a variety of signaling pathways, which underlies its diverse pharmacological effects.

Biosynthesis of Ampelopsin G (Dihydromyricetin)

Ampelopsin G is synthesized via the flavonoid biosynthesis pathway.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-ESI-MS/MS Characterization of Concentrated Polyphenolic Fractions from Rhododendron luteum and Their Anti-Inflammatory and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. Endothelial USP11 drives VEGFR2 signaling and angiogenesis via PRDX2/c-MYC axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined inhibition of VEGF and PDGF signaling enforces tumor vessel regression by interfering with pericyte-mediated endothelial cell survival mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Research Progress on the Identification and Pharmacological Activity of the Active Components of the Rhododendron Species – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Natural Sources of Ampelopsin G]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15592986#natural-sources-of-ampelopsin-g]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com